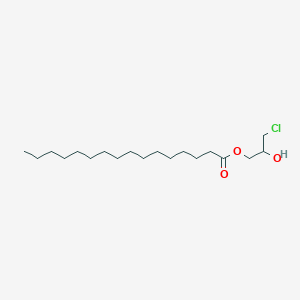

3-Chloro-1,2-propanediol 1-Palmitate

Übersicht

Beschreibung

3-Chloro-1,2-propanediol 1-Palmitate: is an ester compound formed from 3-chloro-1,2-propanediol and palmitic acid. It is known for its applications in various scientific research fields, particularly in the study of metabolic diseases and other biological processes. The compound has a molecular formula of C19H37ClO3 and a molecular weight of 348.95 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-1,2-propanediol 1-palmitate typically involves the esterification of 3-chloro-1,2-propanediol with palmitic acid. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process includes the purification of the final product through distillation or recrystallization to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-1,2-propanediol 1-palmitate undergoes various chemical reactions, including:

Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic catalysts, water, and controlled temperature.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

Hydrolysis: 3-chloro-1,2-propanediol and palmitic acid.

Oxidation: Carboxylic acids and other oxidation products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Food Safety and Toxicology

3-Chloro-1,2-propanediol is primarily known as a contaminant formed during the thermal processing of fats and oils. Its presence in food products raises significant health concerns due to its potential toxic effects.

Detection Methods

A notable method for detecting 3-chloro-1,2-propanediol fatty acid esters involves:

- Alcoholysis Process : The compound undergoes alcoholysis to convert it into 3-alkoxypropanediol.

- Analytical Techniques : Gas chromatography or gas chromatography-mass spectrometry (GC-MS) is employed to measure the resultant compounds. This method is noted for its high precision and stability compared to traditional detection methods .

Health Implications

The World Health Organization classifies 3-chloro-1,2-propanediol as a potential carcinogen. Research indicates that while the compound itself may not be acutely toxic, its metabolic products can lead to severe health risks, including cancer. Studies have shown that upon ingestion, it can hydrolyze into free chloropropanol, which is associated with reproductive toxicity and other health risks .

Biochemical Research

In biochemical studies, 3-chloro-1,2-propanediol has been utilized to investigate various metabolic pathways and cellular mechanisms.

Autophagy Studies

Research has demonstrated that 3-chloro-1,2-propanediol can inhibit autophagic flux by impairing lysosomal function in liver cells (HepG2). This finding is significant as it suggests potential implications for liver diseases and metabolic disorders .

Fertility Research

Studies on male fertility have shown that exposure to 3-chloro-1,2-propanediol can adversely affect reproductive health by disrupting sperm metabolism and energy production pathways. This has been linked to decreased fertility rates in animal models .

Industrial Applications

Beyond its implications in food safety and health research, 3-chloro-1,2-propanediol 1-palmitate is also explored for its potential applications in industrial processes.

Use in Emulsifiers

As a fatty acid ester, this compound can function as an emulsifier in food technology. Its ability to stabilize oil-water mixtures makes it valuable in formulating various food products .

Mutagenicity Studies

Research indicates that fatty acid esters of chloropropanols exhibit mutagenic activity. This raises concerns regarding their use in food products and necessitates further investigation into their safety profiles .

Case Studies

Wirkmechanismus

Mechanism of Action: 3-Chloro-1,2-propanediol 1-palmitate exerts its effects through hydrolysis, releasing 3-chloro-1,2-propanediol and palmitic acid. The hydrolysis is catalyzed by esterases and lipases present in biological systems .

Molecular Targets and Pathways: The released 3-chloro-1,2-propanediol can interact with various cellular targets, including enzymes involved in metabolic pathways. It can inhibit certain enzymes, leading to disruptions in metabolic processes .

Vergleich Mit ähnlichen Verbindungen

3-Chloro-1,2-propanediol: The parent compound without the palmitate ester group.

2-Chloro-1,3-propanediol: A structural isomer with different chemical properties.

1,3-Dichloro-2-propanol: A related compound with two chlorine atoms and different reactivity.

Uniqueness: 3-Chloro-1,2-propanediol 1-palmitate is unique due to its ester linkage with palmitic acid, which influences its solubility, reactivity, and biological interactions. This esterification also affects its hydrolysis rate and the release of 3-chloro-1,2-propanediol in biological systems .

Biologische Aktivität

3-Chloro-1,2-propanediol 1-palmitate, also known as 1-palmitoyl-3-chloropropanediol, is an ester derived from 3-chloro-1,2-propanediol and palmitic acid. This compound has garnered attention in various fields of biological research due to its potential biological activities, including effects on glycolytic enzymes, nephrotoxicity, and reproductive toxicity.

- Molecular Formula : C₁₉H₃₇ClO₃

- Molecular Weight : 348.96 g/mol

- CAS Number : 147357-20-4

The biological activity of this compound is primarily linked to its metabolic effects. It is suggested that the compound may inhibit key glycolytic enzymes such as glyceraldehyde-3-phosphate dehydrogenase and triosephosphate isomerase through its metabolite, beta-chlorolactate . This inhibition can lead to a cascade of metabolic disruptions, particularly in tissues with high energy demands like spermatozoa.

Inhibition of Glycolysis

Research indicates that 3-chloro-1,2-propanediol significantly inhibits glycolysis in various biological systems:

- Spermatozoa : In vitro studies showed that incubation with this compound reduced glycolytic activity in ram sperm, leading to decreased motility .

- Rodent Studies : Subcutaneous administration in rats resulted in reduced activity of glycolytic enzymes in epididymal and testicular tissues .

Nephrotoxicity

Long-term studies have highlighted the nephrotoxic effects of 3-chloro-1,2-propanediol:

- Acute Studies : Intraperitoneal injections at doses of 100 mg/kg bw led to significant diuresis and renal damage characterized by acute glomerular nephritis .

- Histopathological Findings : Examination revealed cytoplasmic swelling in liver cells and kidney lesions indicative of oxalic acid poisoning .

Reproductive Toxicity

The compound has been associated with adverse effects on male reproductive health:

- Testicular Degeneration : Chronic exposure resulted in severe testicular degeneration and atrophy in male rats .

- Fertility Implications : The inhibition of sperm glycolysis may have direct implications for fertility due to reduced motility and viability.

Study Summaries

| Study Reference | Dose | Findings |

|---|---|---|

| Kaur & Guraya (1981) | 6.5 mg/kg bw | Reduced activity of glycolytic enzymes in rat testes. |

| Jones et al. (1978) | 100 mg/kg bw | Increased diuresis and renal histopathology. |

| Weisburger et al. (1981) | 0, 30, or 60 mg/kg bw | Severe testicular atrophy observed after prolonged exposure. |

Toxicological Profile

The toxicological profile of 3-chloro-1,2-propanediol indicates significant concerns regarding its safety:

Eigenschaften

IUPAC Name |

(3-chloro-2-hydroxypropyl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,21H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBIHFLJUKBYRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952848 | |

| Record name | 3-Chloro-2-hydroxypropyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30557-04-1 | |

| Record name | 3-Chloro-1,2-propanediol 1-palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30557-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1,2-propanediol 1-palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030557041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-hydroxypropyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL 1-PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F94G01857T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.